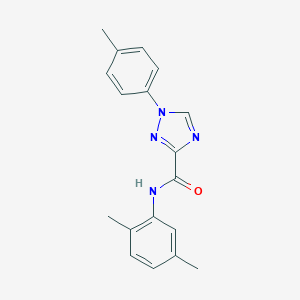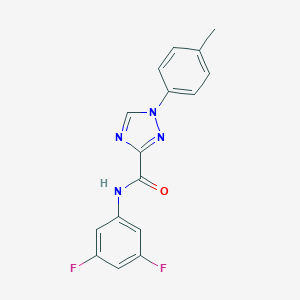![molecular formula C21H19NO4S B278963 Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, also known as EMDQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential biomedical applications. EMDQ belongs to the quinoline family of compounds and is characterized by its unique chemical structure that makes it a promising candidate for drug development.
作用機序
The exact mechanism of action of Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is not fully understood. However, it is believed to act by inhibiting key enzymes and proteins involved in various cellular processes. Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is its versatility in laboratory experiments. Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can be used in a wide range of assays to investigate its biological activity. In addition, Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can be easily synthesized in large quantities, making it a cost-effective compound for research purposes. However, one of the limitations of Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is its low solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. One area of interest is the development of Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate analogs with improved solubility and potency. Another area of interest is the investigation of Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate's potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, further studies are needed to fully understand the mechanism of action of Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate and its potential side effects.
合成法
Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can be synthesized using a multi-step reaction process that involves the condensation of 2-aminobenzoic acid with 4-methylthiophenol, followed by cyclization and esterification reactions. The synthesis of Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has been optimized to yield high purity and high yield, making it a cost-effective compound for research purposes.
科学的研究の応用
Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has been extensively studied for its potential biomedical applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
|---|---|
分子式 |
C21H19NO4S |
分子量 |
381.4 g/mol |
IUPAC名 |
ethyl 6-[(4-methylphenyl)sulfanylmethyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
InChI |
InChI=1S/C21H19NO4S/c1-3-24-21(23)16-8-14-9-19-20(26-12-25-19)10-17(14)22-18(16)11-27-15-6-4-13(2)5-7-15/h4-10H,3,11-12H2,1-2H3 |
InChIキー |
HYHGGFFICAODKE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C=C3C(=CC2=C1)OCO3)CSC4=CC=C(C=C4)C |
正規SMILES |
CCOC(=O)C1=C(N=C2C=C3C(=CC2=C1)OCO3)CSC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)

![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)










